molecular formula C17H18N2O4 B13764452 2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester CAS No. 6635-26-3

2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester

Cat. No.: B13764452
CAS No.: 6635-26-3
M. Wt: 314.34 g/mol
InChI Key: PENXEOMZUBNSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate is an organic compound with the molecular formula C17H18N2O4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

The synthesis of diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoxaline-2,3-dicarboxylic acid derivatives.

Scientific Research Applications

Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant for its potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate can be compared with other quinoxaline derivatives, such as:

    Quinoxaline-2,3-dicarboxylic acid: This compound lacks the diethyl ester groups and has different solubility and reactivity properties.

    2,3-Dihydro-1H-cyclopenta[b]quinoxaline:

    Quinoxaline-2-carboxylic acid: This compound has only one carboxylate group, leading to different chemical and biological properties.

Properties

CAS No.

6635-26-3

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)10-9-11(17(21)23-4-2)15-14(10)18-12-7-5-6-8-13(12)19-15/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

PENXEOMZUBNSPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C2=NC3=CC=CC=C3N=C12)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.